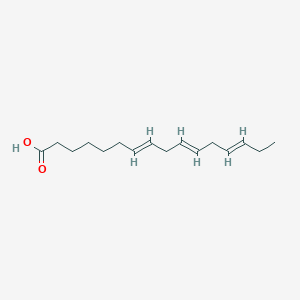

7,10,13-Hexadecatrienoic acid

Description

Classification within Polyunsaturated Fatty Acids (PUFAs)

Polyunsaturated fatty acids are characterized by the presence of more than one double bond in their carbon chain. 7,10,13-Hexadecatrienoic acid fits squarely within this group, and its specific structure dictates its further classification and biological significance. vulcanchem.com

Omega-3 Fatty Acid Designation and Structural Isomerism

This compound is classified as an omega-3 (ω-3) fatty acid. vulcanchem.com This designation is determined by the location of the first double bond when counting from the methyl (omega) end of the fatty acid chain. In this case, the first double bond is three carbons from the methyl end, hence the omega-3 classification. vulcanchem.com The natural form of this compound typically exists in the cis (Z) configuration at all three double bonds, leading to the full stereochemical name (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid. vulcanchem.comnih.gov This all-cis configuration results in significant kinks in the carbon chain, which influences how the molecule is incorporated into biological membranes and its interaction with enzymes. vulcanchem.com This specific spatial arrangement is crucial for its recognition and role in metabolic pathways. vulcanchem.com It is also known by the trivial name Roughanic acid. nih.govcaymanchem.com

| Property | Value |

|---|---|

| Molecular Formula | C16H26O2 caymanchem.comnih.gov |

| Molecular Weight | 250.38 g/mol nih.govvulcanchem.com |

| IUPAC Name | (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid nih.govvulcanchem.com |

| Classification | Omega-3 Polyunsaturated Fatty Acid vulcanchem.comcaymanchem.com |

Relationship to Other Hexadecatrienoic Acid Isomers

The term "hexadecatrienoic acid" refers to any 16-carbon fatty acid with three double bonds. nih.gov this compound is one of several structural isomers that share this general description. vulcanchem.comnih.gov The key distinction between these isomers lies in the precise positioning of their three double bonds along the carbon chain. vulcanchem.com For example, other isomers exist, but the specific 7,10,13 arrangement defines this particular compound and its subsequent biochemical properties and pathways. vulcanchem.com For analytical purposes, it is often converted to its methyl ester form to enhance its suitability for techniques like gas chromatography. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1569300-52-2 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(7E,10E,13E)-hexadeca-7,10,13-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3+,7-6+,10-9+ |

InChI Key |

KBGYPXOSNDMZRV-IUQGRGSQSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCC(=O)O |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCC(=O)O |

Synonyms |

7,10,13-hexadecatrienoic acid |

Origin of Product |

United States |

Occurrence and Natural Distribution of 7,10,13 Hexadecatrienoic Acid

Occurrence and Natural Distribution in Terrestrial Flora

7,10,13-Hexadecatrienoic acid, also known as roughanic acid, is a notable component of the lipid profile in a variety of terrestrial plants. medchemexpress.comcaymanchem.comvulcanchem.com Its presence and concentration can vary significantly between species, and even within the tissues of a single plant.

Specific Plant Species Exhibiting Significant Accumulation

The accumulation of this compound has been documented in several plant species. Research has identified its presence in the leaves of Smyrnium olusatrum (Alexanders), where it exists as an ω-3 polyunsaturated fatty acid. medchemexpress.comcaymanchem.com This compound is also a known constituent of Brassica napus (rape) leaves, a discovery that dates back to the mid-20th century. syntheselabor.denih.gov

In the model plant organism Arabidopsis thaliana, this compound serves as a precursor in the biosynthesis of jasmonic acid. medchemexpress.comcaymanchem.com Studies on Lepidium sativum (garden cress) have revealed that its seed oil contains a significant amount of this fatty acid, where it is the most abundant omega-3 fatty acid. nih.govsemanticscholar.orgayurvedjournal.comcapes.gov.br Analysis of Plantago lanceolata (ribwort plantain) has also detected the methyl ester of this compound. nih.govmazums.ac.ir

A broader survey of 110 angiosperm species found that 37 species contained levels of this compound ranging from 2-20% in their leaves, while 36 species had trace amounts (up to 1%), and 37 species had none. syntheselabor.de

Table 1: Presence of this compound in Selected Plant Species

| Plant Species | Common Name | Part(s) where Found | Notable Findings |

| Smyrnium olusatrum | Alexanders | Leaves | Identified as an ω-3 PUFA. medchemexpress.comcaymanchem.com |

| Brassica napus | Rape | Leaves | One of the earliest identified sources. syntheselabor.denih.gov |

| Arabidopsis thaliana | Thale Cress | Leaves | Precursor to jasmonic acid. medchemexpress.comcaymanchem.com |

| Lepidium sativum | Garden Cress | Seed Oil | Most abundant ω-3 fatty acid in the seed oil. nih.gov |

| Plantago lanceolata | Ribwort Plantain | Root, Leaf | Detected as its methyl ester. nih.govmazums.ac.ir |

Variability in Plant Tissues and Developmental Stages

The concentration of this compound is not uniform throughout the plant. In species that produce this fatty acid, it is characteristically found in the leaf lipids. aocs.org Specifically, it is not known to accumulate in the seed oil of "16:3 plants" like Arabidopsis or Brassica species, despite its presence in their leaves. aocs.org

Research on radish plants has identified a derivative, α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride, which acts as an anti-bolting compound. oup.com The levels of this compound were found to decrease significantly before the onset of bolting and after vernalization, suggesting a role in regulating plant development. oup.com This indicates that the concentration of this compound and its derivatives can change during different developmental stages of the plant.

Enrichment in Specific Lipid Classes

Within plant cells, this compound is not evenly distributed among all lipid types. When present in leaves, it is notably enriched in the galactolipid and diacylglycerol classes of lipids. syntheselabor.de Monogalactosyldiacylglycerol (B12364196) (MGDG), a major component of chloroplast membranes, has a particularly high content of this fatty acid. syntheselabor.deaocs.orgpnas.org

Plants can be categorized as "16:3 plants" or "18:3 plants" based on their lipid synthesis pathways. syntheselabor.de In "16:3 plants" like Arabidopsis, a significant portion of MGDG contains 16-carbon fatty acids, including this compound, at the sn-2 position of the glycerol (B35011) backbone. nih.govaocs.org This is a result of the "prokaryotic pathway" of lipid synthesis that occurs in the chloroplasts. syntheselabor.denih.gov In contrast, "18:3 plants" primarily synthesize lipids via the "eukaryotic pathway" and lack significant amounts of this compound. syntheselabor.de

Detection in Aquatic Ecosystems

The presence of this compound extends beyond the terrestrial environment into aquatic ecosystems, where it is produced by various microorganisms.

Marine Macro- and Microorganisms

This fatty acid has been identified in marine macro- and microorganisms. ebi.ac.uk Specifically, it has been detected in marine diatoms, which are a significant group of phytoplankton. mdpi.com For instance, analysis of the marine diatom Odontella aurita revealed the presence of this compound methyl ester. ijcmas.com Similarly, high concentrations of this fatty acid have been found in the galactolipid fraction of the marine diatom Haslea ostrearia. mnhn.fr Studies have also reported its presence in certain marine bacteria. nih.govcore.ac.ukwiley.com

Algal Strains and Biotechnological Potential for PUFA Production

Several microalgal strains have been shown to produce this compound. core.ac.ukresearchgate.net For example, the Antarctic microalga Micractinium variabile KSF0031 produces this fatty acid as one of its dominant fatty acids. e-algae.org Certain strains of Micractinium, such as Mc. thermotolerans and Mc. lacustre, accumulate notable amounts of this compound, with concentrations of 21.6% and 16% respectively. mdpi.com The presence of this and other polyunsaturated fatty acids in these algal strains highlights their potential as a biotechnological resource for PUFA production. core.ac.ukmdpi.com In Chlorella species, this fatty acid is a predominant component of chloroplastic galactolipids. ocl-journal.org

Occurrence in Other Biological Systems

Bacterial Metabolite Identification

While predominantly known as a plant-derived fatty acid, this compound has also been identified as a metabolite in certain bacteria. ebi.ac.uk The Chemical Entities of Biological Interest (ChEBI) database classifies all-cis-7,10,13-hexadecatrienoic acid as a bacterial metabolite, indicating its production during metabolic reactions in prokaryotes. ebi.ac.ukebi.ac.uk

Specific research has confirmed its presence in marine bacteria. wiley.com A study focused on screening marine bacterial strains for the production of polyunsaturated fatty acids (PUFAs) successfully identified this compound in one of the ten selected strains through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the fatty acid methyl esters (FAMEs). wiley.com Further research has also identified the methyl ester of this compound within bacteria using gas chromatography. asianpubs.org These findings highlight that, although not widespread, the metabolic pathways for synthesizing this specific C16 omega-3 fatty acid exist within the bacterial kingdom.

Table 1: Identification of this compound as a Bacterial Metabolite

| Finding | Organism/Context | Method of Identification | Reference |

|---|---|---|---|

| Classified as a prokaryotic metabolite. | Bacteria (general) | Database Annotation (ChEBI) | ebi.ac.ukebi.ac.uk |

| Detected as a fatty acid component. | Marine Bacterium (Strain AMB-5) | Gas Chromatography-Mass Spectrometry (GC-MS) | wiley.com |

Presence in Animal Tissues Resulting from Dietary Intake

This compound is not typically synthesized by animals. syntheselabor.de However, it can be found in animal tissues as a direct result of dietary intake. syntheselabor.de The primary dietary sources are plants and algae that naturally produce this fatty acid. syntheselabor.deresearchgate.netsemanticscholar.org When consumed, the acid is absorbed and can be incorporated into the animal's lipid profile.

Research studies have demonstrated this process in various animals. For instance, studies conducted on rats have shown that when this compound is administered, it can be detected in the body and subsequently metabolized. syntheselabor.de The metabolic process involves chain elongation, where the C16 fatty acid is converted into longer-chain omega-3 fatty acids, such as 18:3 (α-linolenic acid) and other higher omega-3 fatty acids. syntheselabor.de This metabolic conversion is a critical aspect of fatty acid metabolism in animals, which must obtain essential fatty acid precursors from their diet. researchgate.net

Similarly, research on rats fed extracts from the microalga Chlorella sorokiniana, which contains (Z,Z,Z)-7,10,13-hexadecatrienoic acid as a predominant omega-3 fatty acid, showed effects on the lipid composition of the cerebral cortex. semanticscholar.org This implies absorption from the diet and transport to various tissues, including the brain. semanticscholar.org Studies on ruminants, such as lactating cows, also investigate the complex metabolism of dietary polyunsaturated fatty acids from plant and fish oil supplements, which includes their biohydrogenation and incorporation into milk fat. luke.fi

Table 2: Research on Dietary Intake and Presence of this compound in Animals

| Subject Animal | Dietary Source/Administration | Key Finding | Reference |

|---|---|---|---|

| Rats | Administered 16:3 fatty acid | The acid was chain-elongated to 18:3 and higher ω-3 fatty acids. | syntheselabor.de |

| Rats | Dietary supplement of Chlorella sorokiniana extract (contains 16:3) | Influenced the fatty acid composition of the cerebral cortex. | semanticscholar.org |

Biosynthetic Pathways of 7,10,13 Hexadecatrienoic Acid

Elucidation of Pathways in Photosynthetic Organisms

In higher plants, the synthesis of chloroplast glycerolipids occurs via two distinct pathways: the prokaryotic pathway, located in the chloroplast, and the eukaryotic pathway, which involves the endoplasmic reticulum. oup.com The balance between these two pathways determines the final fatty acid composition of the chloroplast membranes, with the presence of 7,10,13-hexadecatrienoic acid serving as a definitive marker for the activity of the prokaryotic route. cabidigitallibrary.org Plants that contain significant amounts of this fatty acid are often referred to as "16:3 plants," distinguishing them from "18:3 plants" where the eukaryotic pathway predominates. syntheselabor.denih.gov

The Plastidial Pathway for Chloroplastic Lipid Synthesis

The plastidial, or "prokaryotic," pathway is responsible for the de novo synthesis of fatty acids within the chloroplast. oup.com This process primarily yields 16:0-ACP (palmitoyl-acyl carrier protein) and 18:1-ACP (oleoyl-acyl carrier protein). oup.com In the prokaryotic pathway, these acyl groups are used to synthesize phosphatidic acid (PA) directly within the chloroplast's inner envelope. oup.com A key characteristic of this pathway is the specificity of the plastid acyltransferases, which typically place a 16-carbon fatty acid (C16) at the sn-2 position of the glycerol (B35011) backbone. oup.comnih.gov This PA is then converted to diacylglycerol (DAG), which serves as the precursor for the major lipids of the plastid membrane, including monogalactosyldiacylglycerol (B12364196) (MGDG). oup.comsyntheselabor.de It is the C16 fatty acid at the sn-2 position of these lipids that undergoes subsequent desaturation to form this compound. nih.gov Therefore, the synthesis of this compound is exclusive to the prokaryotic pathway within the chloroplast. biorxiv.org

The Eukaryotic Pathway and Its Contribution

In contrast to the plastidial route, the eukaryotic pathway begins when fatty acids, synthesized in the plastid, are exported to the cytoplasm as CoA thioesters. oup.com In the endoplasmic reticulum (ER), these fatty acids are incorporated into phosphatidic acid by a different set of acyltransferases. oup.com This pathway characteristically produces lipids with 18-carbon (C18) fatty acids at the sn-2 position. syntheselabor.denih.gov These lipids, primarily phospholipids (B1166683) like phosphatidylcholine (PC), can be further desaturated in the ER. scholaris.ca Diacylglycerol (DAG) moieties derived from these ER-synthesized lipids are then transported back into the chloroplast to contribute to the synthesis of galactolipids. nih.gov However, because this pathway results in DAG with C18 fatty acids at the sn-2 position, it does not lead to the formation of this compound. syntheselabor.de Plants that rely predominantly on this route for their chloroplastic lipids, such as peas and some grasses, are known as "18:3 plants" because their galactolipids are rich in α-linolenic acid (18:3) but lack 16:3. syntheselabor.denih.gov In "16:3 plants" like Arabidopsis thaliana and spinach, both pathways are active, resulting in a mix of lipid types. syntheselabor.denih.gov

Enzymatic Desaturation Steps and Specificity (e.g., FAD5)

The biosynthesis of this compound (16:3) from its precursor, palmitic acid (16:0), involves a sequence of three desaturation reactions catalyzed by specific fatty acid desaturase (FAD) enzymes within the chloroplast. biorxiv.org These enzymes introduce double bonds at specific positions on the fatty acyl chain, which is esterified to a glycerolipid, typically MGDG. nih.gov

The process is initiated by the FAD5 enzyme, a plastidial Δ7-desaturase. biorxiv.org FAD5 acts on the 16:0 fatty acid at the sn-2 position of MGDG, introducing the first double bond at the Δ7 position to produce 7Z-hexadecenoic acid (16:1Δ⁷). biorxiv.orgnih.gov The absence of FAD5, as seen in the fad5 mutant of Arabidopsis, blocks the entire hexadecanoid pathway, preventing the synthesis of 16:3 and its derivatives. syntheselabor.depnas.org

Following the initial step, two additional desaturases act sequentially:

FAD6 , a Δ10/ω6 desaturase, introduces a second double bond into the 16:1Δ⁷ chain, creating 7,10-hexadecadienoic acid (16:2Δ⁷,¹⁰). biorxiv.orgnih.gov

FAD7 and/or FAD8 , which are ω3 desaturases, catalyze the final step, adding a third double bond to form this compound (16:3Δ⁷,¹⁰,¹³). biorxiv.orgnih.gov

This enzymatic cascade is highly specific, ensuring the precise structure of the final 16:3 product. The exclusive localization of these enzymes and their substrate specificity to the chloroplast underscore why 16:3 is a hallmark of the prokaryotic lipid synthesis pathway. biorxiv.orgcsic.es

| Enzyme | Gene ID (Arabidopsis) | Location | Substrate (on sn-2 MGDG) | Product |

| FAD5 | At3g15850 | Chloroplast | 16:0 (Palmitic acid) | 16:1Δ⁷ (7Z-Hexadecenoic acid) |

| FAD6 | At4g30950 | Chloroplast | 16:1Δ⁷ | 16:2Δ⁷,¹⁰ (7,10-Hexadecadienoic acid) |

| FAD7/FAD8 | At3g11170 / At5g05580 | Chloroplast | 16:2Δ⁷,¹⁰ | 16:3Δ⁷,¹⁰,¹³ (this compound) |

Table based on data from Arabidopsis thaliana research. biorxiv.orgnih.gov

Precursor Role in Downstream Lipid Synthesis

Once synthesized, this compound is not merely a structural component but also serves as a critical precursor for other essential molecules within the plant cell.

Contribution to Galactolipid Formation

This compound is a major constituent of chloroplast membranes, particularly in "16:3 plants". syntheselabor.de It is found esterified to galactolipids, which are the most abundant lipid class in thylakoid membranes where the light-dependent reactions of photosynthesis occur. syntheselabor.deaocs.org Specifically, this fatty acid is highly enriched in monogalactosyldiacylglycerol (MGDG), where it can comprise a significant percentage of the total fatty acids at the sn-2 position. syntheselabor.deaocs.org Its presence in MGDG and, to a lesser extent, digalactosyldiacylglycerol (B1163852) (DGDG) is crucial for the proper structure and function of photosynthetic membranes. oup.comaocs.org The high degree of unsaturation provided by 16:3 helps maintain membrane fluidity, which is essential for the mobility of protein complexes within the thylakoid.

Biosynthesis of Conjugated Derivatives (e.g., Dinor-oxo-phytodienoic acid)

Beyond its structural role, this compound is the direct precursor for a class of signaling molecules known as hexadecanoids. syntheselabor.de The most prominent of these is dinor-12-oxo-phytodienoic acid (dn-OPDA), a cyclopentenone that is structurally related to jasmonic acid precursors. pnas.orgcsic.es

The biosynthesis of dn-OPDA is initiated by the release of this compound from galactolipids. syntheselabor.de The free fatty acid is then acted upon by a lipoxygenase and an allene (B1206475) oxide synthase, which are enzymes also involved in the jasmonate pathway. pnas.org This enzymatic conversion leads to the formation of dn-OPDA. pnas.org The fact that dn-OPDA is absent in the Arabidopsis fad5 mutant, which cannot produce 16:3, provides conclusive evidence that this hexadecanoid is derived directly from this compound and not from the β-oxidation of its C18 counterpart, 12-oxo-phytodienoic acid (OPDA). pnas.orgcsic.es Dn-OPDA itself is a signaling molecule that can regulate gene expression, particularly in response to wounding and other stresses. pnas.org

Metabolism and Catabolism of 7,10,13 Hexadecatrienoic Acid

Oxylipin Metabolism via Lipoxygenase Pathway

The lipoxygenase (LOX) pathway is a major route for the metabolism of 7,10,13-hexadecatrienoic acid. This pathway is initiated by the release of the fatty acid from plastidial membrane lipids. nih.gov The subsequent oxygenation and enzymatic conversions give rise to a class of signaling molecules known as hexadecanoids.

The initial step in the LOX pathway is the introduction of molecular oxygen into the fatty acid chain, catalyzed by lipoxygenase enzymes. This results in the formation of hydroperoxide derivatives. The specificity of the lipoxygenase determines the position of hydroperoxidation.

For instance, recombinant maize 9-lipoxygenase specifically converts this compound into (7S)-hydroperoxide. researchgate.netebi.ac.uk In contrast, soybean lipoxygenase 1 primarily produces (11S)-hydroperoxide (91%) along with a smaller amount of racemic 14-hydroperoxide (6%). researchgate.net Another soybean lipoxygenase, which specifically oxidizes linoleate (B1235992) to 13-hydroperoxide, lacks specificity towards this compound and produces a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides, including a significant amount of the bis-allylic 9-hydroperoxide. researchgate.netebi.ac.uk More recent research has also identified a lipoxygenase from cucumber (CsLOX3) that specifically oxidizes ω-3 fatty acids, including this compound, to their corresponding ω-3(S)-hydroperoxides, such as 14(S)-hydroperoxy-7,10,12-hexadecatrienoic acid (14(S)-HPHT). mdpi.com

Following the formation of hydroperoxides, further enzymatic reactions lead to a variety of hexadecanoid oxylipins. A key hexadecanoid is dinor-12-oxo-phytodienoic acid (dinor-12-oxo-PDA), which has been identified in the leaves of Arabidopsis and potato. syntheselabor.de The synthesis of dinor-12-oxo-PDA from this compound was confirmed by the absence of this compound in the Arabidopsis mutant fad5, which is deficient in the synthesis of this compound. pnas.org This indicates that dinor-12-oxo-PDA is directly derived from the C16 fatty acid and not through β-oxidation of the C18 analogue, 12-oxo-phytodienoic acid. pnas.org In vitro studies using a flaxseed extract containing lipoxygenase and allene (B1206475) oxide synthase have demonstrated the efficient conversion of this compound into dinor-12-oxo-PDA. syntheselabor.depnas.org

The type of oxylipin produced is highly dependent on the specificity of the plant lipoxygenase. As mentioned, maize 9-lipoxygenase shows high specificity, converting this compound almost exclusively to (7S)-hydroperoxide. researchgate.netebi.ac.uk Soybean lipoxygenase 1 also exhibits a high degree of specificity, yielding predominantly (11S)-hydroperoxide. researchgate.net However, other lipoxygenases, like the recombinant soybean lipoxygenase 2, show a lack of specificity, resulting in a diverse array of hydroperoxide isomers. researchgate.netebi.ac.uk This enzymatic diversity allows for the production of a wide range of signaling molecules from a single precursor.

| Enzyme | Primary Product(s) | Reference |

|---|---|---|

| Maize 9-lipoxygenase | (7S)-hydroperoxide | researchgate.netebi.ac.uk |

| Soybean lipoxygenase 1 | (11S)-hydroperoxide (91%), racemic 14-hydroperoxide (6%) | researchgate.net |

| Recombinant soybean lipoxygenase 2 | 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides, and bis-allylic 9-hydroperoxide | researchgate.netebi.ac.uk |

| Cucumber lipoxygenase (CsLOX3) | 14(S)-hydroperoxy-7,10,12-hexadecatrienoic acid (14(S)-HPHT) | mdpi.com |

Allene oxide cyclase (AOC) is a key enzyme in the synthesis of cyclic oxylipins like dinor-12-oxo-PDA. researchgate.net This enzyme catalyzes the cyclization of the unstable allene oxide intermediate, which is formed from the hydroperoxide derivative by allene oxide synthase (AOS). researchgate.netbioone.org Specifically, the allene oxide generated from 11(S)-hydroperoxy-7,9,13-hexadecatrienoic acid serves as a substrate for AOC, leading to the formation of optically active dinor-12-oxo-PDA with a (7S, 11S) configuration. syntheselabor.de This demonstrates that the biosynthesis of dinor-12-oxo-PDA in plant leaves is a stereospecific enzymatic process. syntheselabor.de

Enzyme Specificity of Plant Lipoxygenases (e.g., Maize 9-lipoxygenase, Soybean lipoxygenase)

α-Dioxygenase Pathway Products

In addition to the lipoxygenase pathway, this compound can also be metabolized through the α-dioxygenase (α-DOX) pathway. syntheselabor.de This pathway involves the incorporation of molecular oxygen at the α-carbon (C-2) of the fatty acid. In tobacco (Nicotiana tabacum) leaves infected with Pseudomonas syringae, this pathway has been shown to produce 2-hydroxy-7,10,13-hexadecatrienoic acid. syntheselabor.de Recombinant α-dioxygenase enzymes from tomato and Arabidopsis have been shown to catalyze the conversion of a range of fatty acids, including this compound, into their 2(R)-hydroperoxy derivatives. nih.gov

Chain Elongation and Desaturation of this compound

This compound can be further metabolized through chain elongation and desaturation reactions. Studies in rats have shown that administered this compound can be elongated to form 9,12,15-octadecatrienoic acid (α-linolenic acid) and other higher ω-3 fatty acids. syntheselabor.de In plants and microorganisms, the biosynthesis of this compound is believed to occur through alternating desaturation and elongation reactions starting from α-linolenic acid. vulcanchem.com

Biological Roles and Mechanistic Implications of 7,10,13 Hexadecatrienoic Acid

Role as a Precursor for Bioactive Signaling Molecules

7,10,13-Hexadecatrienoic acid, a polyunsaturated fatty acid, serves as a crucial precursor for the synthesis of various bioactive signaling molecules in plants, most notably jasmonic acid and its derivatives. These signaling molecules are integral to a plant's defense mechanisms and developmental processes.

Biosynthesis of Jasmonic Acid and Its Derivatives

This compound is a known precursor in the biosynthesis of jasmonic acid in the leaves of plants like Arabidopsis thaliana. caymanchem.comlipidmaps.orgcaymanchem.com The biosynthesis of jasmonates, a family of potent fatty acid-derived regulators, originates from tri-unsaturated fatty acids, including this compound (16:3) and α-linolenic acid (18:3). nih.gov

The process is initiated by the addition of molecular oxygen to these fatty acids, a reaction catalyzed by lipoxygenase. This step yields a hydroperoxide substrate necessary for the subsequent formation of an unstable allene (B1206475) oxide, which then undergoes enzyme-guided cyclization to produce 12-oxo-phytodienoic acid (OPDA). nih.gov OPDA is a key regulatory lipid in the plant immune system and can be further transformed into jasmonic acid. nih.gov

A novel 16-carbon cyclopentenoic acid, named dinor-oxo-phytodienoic acid (dnOPDA), has been identified as a member of the jasmonate family. pnas.org The inability of the Arabidopsis mutant fad5 to synthesize this compound and the absence of dnOPDA in this mutant suggest that dnOPDA is derived directly from the 16:3 fatty acid. pnas.org This finding underscores the direct role of this compound as a precursor to a specific class of jasmonates.

| Precursor Fatty Acid | Key Biosynthetic Product | Plant Species Example |

| This compound (16:3) | Jasmonic Acid, Dinor-oxo-phytodienoic acid (dnOPDA) | Arabidopsis thaliana, Potato |

| α-Linolenic Acid (18:3) | Jasmonic Acid, 12-oxo-phytodienoic acid (OPDA) | General in plants |

Contribution to Hexadecanoid Signaling Pathways

The metabolism of this compound gives rise to a class of signaling molecules known as hexadecanoids. These oxylipins play significant roles in plant defense and development. researchgate.net The lipoxygenase pathway, a key metabolic route, is not fully understood for 16:3. researchgate.net However, research has shown that different plant lipoxygenases can oxygenate 16:3 to produce various hydroperoxides. researchgate.net For instance, recombinant maize 9-lipoxygenase specifically converts 16:3 into (7S)-hydroperoxide. researchgate.net

The divinyl ether synthase pathway also utilizes 16:3 to produce hexadecanoids. syntheselabor.de In meadow buttercup (Ranunculus acris), 11(S)-hydroperoxy-7,9,13-hexadecatrienoic acid, derived from 16:3, is converted to 2,3-dinor-ω5(Z)-etherolenic acid. syntheselabor.de Furthermore, the α-dioxygenase pathway in tobacco leaves can produce 2-hydroxy-7,10,13-hexadecatrienoic acid upon infection with Pseudomonas syringae. syntheselabor.de

The levels of hexadecanoid signals, such as dnOPDA, increase dramatically in response to wounding in plants like Arabidopsis and potato, indicating their role in wound signaling. pnas.org Interestingly, treatment with dnOPDA can enhance the plant's ability to metabolize other fatty acids, suggesting a regulatory feedback loop within the oxylipin pathways. pnas.org

Membrane Lipid Remodeling and Structural Integration

This compound is a significant component of membrane lipids, particularly in the chloroplasts of certain plant species, where it influences the physical properties and functional integrity of the membranes.

Influence on Cellular Membrane Fluidity and Organization

The presence of polyunsaturated fatty acids like this compound within cellular membranes is crucial for maintaining membrane fluidity. The cis-double bonds in the acyl chain of 16:3 introduce kinks, which prevent tight packing of the lipid molecules, thereby increasing the fluidity of the membrane. This is particularly important for the function of photosynthetic membranes in chloroplasts, which require a fluid environment for the optimal operation of protein complexes involved in photosynthesis. cas.cn The regulation of fatty acid desaturation, and thus the levels of polyunsaturated fatty acids like 16:3, is a key mechanism by which plants adapt to various abiotic stresses, such as temperature changes, to maintain membrane fluidity. cas.cn

Incorporation into Complex Lipids within Biological Membranes

This compound is found predominantly in the galactolipids of chloroplast membranes, especially in what are termed "16:3-plants". gerli.com This fatty acid is particularly enriched in monogalactosyldiacylglycerol (B12364196) (MGDG), a major lipid component of thylakoid membranes. syntheselabor.deaocs.org In some plant species, the level of 16:3 in MGDG can be significant, contributing to the unique fatty acid profile of these membranes. researchgate.net The synthesis of these 16:3-containing galactolipids occurs via the "prokaryotic pathway" within the chloroplasts. syntheselabor.de The incorporation of 16:3 into these complex lipids is not only a structural feature but also positions it as a readily available substrate for the rapid generation of signaling molecules upon environmental cues. pnas.org

| Complex Lipid | Location | Significance of 16:3 Incorporation | Plant Type |

| Monogalactosyldiacylglycerol (MGDG) | Chloroplast Thylakoid Membranes | Influences membrane fluidity, serves as a precursor pool for signaling molecules. | "16:3-plants" (e.g., Arabidopsis, Spinach) |

| Digalactosyldiacylglycerol (B1163852) (DGDG) | Chloroplast Membranes | Contributes to the overall fatty acid composition of the membrane. | "16:3-plants" |

Physiological Functions in Plant Development and Response

The roles of this compound and its derivatives extend to various aspects of plant growth, development, and responses to environmental challenges.

The jasmonates, derived from 16:3 and 18:3 fatty acids, are involved in a wide array of developmental processes. nih.gov For instance, jasmonate synthesis and perception are essential for normal pollen development in Arabidopsis. pnas.org This highlights the fundamental role of these signaling pathways, and by extension their precursors like this compound, in the reproductive success of plants.

Furthermore, the oxylipins produced from 16:3 are critical components of the plant's defense system. mdpi.com Jasmonic acid, for example, is a well-established regulator of defense gene expression in response to insect herbivory and certain fungal pathogens. pnas.org The rapid increase in dnOPDA levels upon wounding suggests a direct role for this 16:3-derived signal in initiating defense responses at the site of damage. pnas.org The intricate network of hexadecanoid and other oxylipin signaling pathways allows for a finely tuned response to a diverse range of biotic and abiotic stresses, ensuring the plant's survival and adaptation.

Involvement in Anti-Bolting Mechanisms and Growth Regulation

This compound, particularly in the form of α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride, has been identified as a key anti-bolting compound in radish plants (Raphanus sativus). nih.govoup.comoup.com Bolting is the process of rapid stem elongation from a rosette-style plant, often induced by environmental cues like cold temperatures (vernalization). nih.govoup.com This compound actively maintains the rosette habit by inhibiting internode growth without affecting leaf production at the apical meristem. nih.govoup.com

Research has shown that the concentration of this anti-bolting compound is high in the rosette shoots of radish plants before vernalization. nih.govoup.com Following a sufficient cold period, the level of α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride decreases significantly, leading to the initiation of bolting. nih.govoup.com This suggests that the release from inhibition by this compound is a critical trigger for stem elongation. nih.govoup.com The proposed mechanism involves the reduction of endogenous gibberellin levels, a group of hormones known to promote stem growth. researchgate.netgerli.com Exogenous application of the anti-bolting compound to Arabidopsis thaliana seedlings led to decreased transcription of genes involved in gibberellin biosynthesis and increased transcription of genes for gibberellin deactivation, resulting in retarded growth. researchgate.net

The anti-bolting activity is concentration-dependent. In vitro assays with radish seedlings demonstrated that increasing concentrations of α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride resulted in a greater inhibition of bolting. oup.comoup.com These findings highlight the crucial role of this compound and its derivatives in regulating key developmental transitions in plants, specifically the shift from vegetative rosette growth to reproductive stem elongation.

Table 1: Effect of α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride on Bolting

| Organism | Treatment | Observed Effect | Reference |

| Radish (Raphanus sativus) seedlings | 1.0 mM α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride | 62% inhibition of bolting | oup.comoup.com |

| Qing geng cai seedlings | 0.1 mM α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride | 37% inhibition of bolting | oup.comoup.com |

| Qing geng cai seedlings | 0.3 mM α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride | 46% inhibition of bolting | oup.comoup.com |

| Qing geng cai seedlings | 1.0 mM α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride | 67% inhibition of bolting | oup.comoup.com |

Impact on Chloroplast Development and Function

This compound is a significant component of lipids within chloroplast membranes, particularly monogalactosyl diacylglycerol (MGDG). syntheselabor.deaocs.orgnih.gov Its presence is characteristic of what are known as "16:3 plants," such as Arabidopsis, which utilize a "prokaryotic pathway" for lipid synthesis that operates within the plastid. aocs.orgnih.govpnas.org This pathway results in MGDG containing 16-carbon fatty acids like this compound at the sn-2 position of the glycerol (B35011) backbone. pnas.org

The proper synthesis of this compound is essential for normal chloroplast development and function. researchgate.net In the liverwort Marchantia polymorpha, a fatty acid desaturase (MpFAD5) is required for its synthesis. researchgate.net Disruption of this gene leads to a blockage of the hexadecanoid pathway, resulting in almost complete depletion of its downstream products and impaired chloroplast development. researchgate.net

Trienoic fatty acids, including 16:3, are crucial for maintaining chloroplast function, especially at low temperatures. ocl-journal.org While they may be largely dispensable for growth and photosynthesis under normal temperature and light conditions, they become important for the biogenesis and maintenance of chloroplasts in plants grown at colder temperatures. ocl-journal.org The lipid composition of chloroplast membranes, including the balance between 16:3 and 18:3 fatty acids, directly reflects the biosynthetic pathways and can be influenced by environmental factors. nih.govcabidigitallibrary.org

Participation in Plant Defense Responses (e.g., against pathogens)

This compound is a precursor in one of the biosynthetic pathways for jasmonates, a class of lipid-derived hormones that are critical mediators of plant defense responses. mdpi.comcaymanchem.commedchemexpress.com Specifically, it can be metabolized to dinor-12-oxo-phytodienoic acid (dn-OPDA), a 16-carbon structural homolog of 12-oxo-phytodienoic acid (OPDA). syntheselabor.depnas.org Jasmonates are involved in defending against a wide range of pathogens and herbivores. mdpi.comebi.ac.uk

The biosynthesis of jasmonates from this compound is part of the hexadecanoid pathway. researchgate.net This pathway, along with the octadecanoid pathway starting from α-linolenic acid, contributes to the pool of signaling molecules that regulate defense gene expression. mdpi.com The production of oxylipins (oxygenated fatty acids) from polyunsaturated fatty acids like this compound is a key part of the plant's defense arsenal. nih.gov These oxylipins, including hydroperoxides and ketones derived from 16:3, can have direct antimicrobial activities against various plant pathogens. nih.govvulcanchem.com

Studies have shown that upon wounding or pathogen attack, the levels of jasmonates and their precursors can increase, leading to the activation of defense mechanisms. ebi.ac.uk For example, in Arabidopsis thaliana, this compound is a known precursor in the biosynthesis of jasmonic acid. caymanchem.com The involvement of this fatty acid in producing defense signaling molecules underscores its importance in the plant's ability to respond to biotic stresses. vulcanchem.com

Metabolite in Diverse Organisms

Function as a Plant Metabolite

As extensively discussed in the preceding sections, this compound is a key plant metabolite. syntheselabor.deebi.ac.uk Its history as a known natural product dates back to its isolation from rape (Brassica napus) leaves in 1945. syntheselabor.de It is particularly abundant in the leaves of so-called "16:3 plants," where it is a major constituent of chloroplast galactolipids. syntheselabor.deaocs.org The compound is synthesized from α-linolenic acid through desaturation and elongation reactions. vulcanchem.com It plays fundamental roles in plant growth regulation, specifically in anti-bolting mechanisms, is essential for chloroplast structure and function, and serves as a precursor for the synthesis of jasmonate defense hormones. nih.govresearchgate.netmdpi.com It has been identified in a variety of plant species, including angiosperms, bryophytes, and specific vegetables like Alexanders (Smyrnium olusatrum). syntheselabor.decaymanchem.comvulcanchem.com

Identification as a Human Metabolite

This compound has been identified as a human metabolite. ebi.ac.ukvulcanchem.com As an omega-3 fatty acid, its presence in human tissues is likely a result of dietary intake, as it is not synthesized by the human body. syntheselabor.devulcanchem.com It can be found in food sources such as spinach, making it a potential biomarker for the consumption of certain plant-based foods. vulcanchem.comhmdb.ca Once consumed, it can be metabolized, for instance, by being chain-elongated to form longer omega-3 fatty acids like α-linolenic acid (18:3). syntheselabor.de Research applications include its use in metabolomics to track dietary intake and in nutritional biochemistry to understand its metabolic fate and potential biological activities within the human body. vulcanchem.com

Bacterial Metabolite Activities

This compound is a polyunsaturated fatty acid that has been identified as a bacterial metabolite. ebi.ac.uk Its role and activities are often studied in the context of complex natural extracts where it is found as a constituent. Research into oils and extracts containing this fatty acid has revealed notable antimicrobial properties against a variety of pathogens.

The antimicrobial potential of extracts containing this compound has been documented in several studies. Oil extracted from Lepidium sativum (garden cress) seeds, which contains this compound as a major omega-3 fatty acid (9.93%), has demonstrated broad-spectrum antimicrobial action. nih.gov The oil was effective against several Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for most of the tested pathogens was 47.5 mg/ml, with a higher concentration required for Salmonella enterica. nih.gov

Table 1: Antimicrobial Activity of Lepidium sativum Seed Oil Containing this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (mg/ml) | Minimum Bactericidal Concentration (MBC) (mg/ml) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 47.5 | 100 |

| Bacillus subtilis | Gram-positive bacteria | 47.5 | 100 |

| Escherichia coli | Gram-negative bacteria | 47.5 | 100 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 47.5 | 100 |

| Salmonella enterica | Gram-negative bacteria | 90 | 100 |

| Klebsiella pneumoniae | Gram-negative bacteria | 47.5 | 100 |

| Candida albicans | Fungus | 47.5 | 100 |

Source: Data compiled from a study on the chemical composition and antimicrobial activities of Lepidium sativum seed oil. nih.gov

Similarly, this compound has been identified as a constituent in extracts of the filamentous green alga Spirogyra neglecta. ijvets.com These extracts showed antimicrobial activity against various mastitis-inducing pathogens, including both Gram-positive and Gram-negative bacteria. ijvets.com The methyl ester of this compound was also found in dichloromethane (B109758) extracts of Plantago lanceolata (Ribwort Plantain) root, which demonstrated the highest inhibitory activity against Salmonella paratyphi. areeo.ac.ir

Further research has identified the compound in the lipid fraction of the alga Desmodesmus ultrasquamatus. rjtcsonline.com A soap formulated using oil from this alga showed antibacterial activity against Escherichia coli. rjtcsonline.com Additionally, methanolic extracts from Raphanus sativus (radish) leaves, containing (Z,Z,Z)-7,10,13-Hexadecatrienoic acid, displayed antibacterial properties. researchgate.net These findings collectively point towards the association of this compound with extracts possessing significant antimicrobial capabilities.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-7,10,13-hexadecatrienoic acid |

| (Z,Z,Z)-7,10,13-Hexadecatrienoic acid |

Advanced Analytical and Research Methodologies for 7,10,13 Hexadecatrienoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 7,10,13-hexadecatrienoic acid, enabling its separation from complex biological matrices and its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound. For GC analysis, fatty acids are typically converted into their more volatile methyl ester derivatives. This derivatization process enhances their chromatographic properties, allowing for better separation and detection.

In the GC-MS analysis of the methyl ester of this compound, the compound is separated based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The mass-to-charge (m/z) ratios of the fragments are characteristic of the molecule's structure. For the methyl ester of this compound, prominent peaks in the mass spectrum are often observed at m/z values of 79, 41, 67, and 93. vulcanchem.com

GC-MS has been instrumental in identifying and quantifying this compound in various natural sources. For instance, studies have used GC-MS to analyze the fatty acid composition of ethanolic extracts from the leaves of Clusia minor L., where the methyl ester of this compound was found to be a major constituent. researchgate.net Similarly, GC-MS analysis of Brassica oleracea var. viridis (collard greens) has identified (7Z,10Z,13Z)-hexadecatrienoic acid as a key bioactive compound. f1000research.com The technique has also been applied to analyze the lipid content of the green alga Enteromorpha prolifera and in the characterization of matrix components in spinach during pesticide residue analysis. nih.govnih.gov

To aid in quantification, a deuterated internal standard, such as 7(Z),10(Z),13(Z)-hexadecatrienoic acid-d6, can be utilized. caymanchem.com This standard, with its known concentration, is added to the sample before analysis. By comparing the peak area of the analyte to that of the internal standard, a more accurate quantification can be achieved.

Table 1: GC-MS Analysis of this compound Methyl Ester

| Parameter | Description | Reference |

| Derivatization | Transesterification to fatty acid methyl esters (FAMEs). | vulcanchem.comnih.gov |

| Instrumentation | Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC-MS, Agilent 7000D GC/5973 MS). | f1000research.comnih.gov |

| Column | Fused-silica capillary columns (e.g., DB-5, HP-INNOWax). | f1000research.comnih.gov |

| Carrier Gas | High-purity helium. | f1000research.com |

| Injection Mode | Split mode. | f1000research.com |

| Key Mass Fragments (m/z) | 79, 41, 67, 93. | vulcanchem.com |

| Internal Standard | 7(Z),10(Z),13(Z)-Hexadecatrienoic acid-d6. | caymanchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Oxylipin Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of oxylipins, which are oxidized derivatives of polyunsaturated fatty acids like this compound. researchgate.net This technique is particularly well-suited for analyzing these often less volatile and more polar compounds. LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of oxylipins typically found in biological samples.

In a typical LC-MS/MS workflow, the sample extract is first separated by liquid chromatography, often using a reversed-phase column. The separated compounds then enter the tandem mass spectrometer. In the first mass analyzer (MS1), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification.

LC-MS/MS has been successfully employed to investigate the oxygenation of this compound by plant lipoxygenases, leading to the identification of novel oxylipins. ebi.ac.ukresearchgate.net Furthermore, comprehensive oxylipin profiling in microalgae has been achieved using LC-MS-based analysis, highlighting the diversity of these bioactive molecules. acs.org The technique has also been applied in non-targeted metabolomics to identify wound-induced oxylipins in Physcomitrium patens. goettingen-research-online.de

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the isolation and purification of this compound and its derivatives from complex mixtures. Preparative HPLC, which uses larger columns, can be used to isolate sufficient quantities of the pure compound for further structural analysis or biological testing.

In one study, HPLC was used to isolate an anti-bolting compound from radish plants, which was later identified as α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride. oup.comoup.com The isolation process involved multiple chromatographic steps, including silica (B1680970) gel column chromatography followed by semi-preparative and analytical HPLC. The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the HPLC chromatogram.

Spectroscopic Approaches for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H-NMR spectroscopy gives information about the different types of protons and their chemical environments, while ¹³C-NMR provides information about the carbon skeleton.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (2D-COSY), are particularly powerful for structural elucidation. 2D-COSY experiments reveal correlations between coupled protons, helping to piece together the connectivity of the molecule.

The identification of a novel oxylipin derived from the oxygenation of this compound was substantiated by data from ¹H-NMR and 2D-COSY. ebi.ac.ukresearchgate.net Similarly, the structure of α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride isolated from radish was confirmed using ¹H and ¹³C NMR spectral data. oup.comoup.com

Table 2: NMR Data for α-(7Z,10Z,13Z)-Hexadecatrienoic Acid Monoglyceride

| Nucleus | Key Chemical Shifts (ppm) and Couplings | Reference |

| ¹H-NMR | Signals corresponding to olefinic protons, methylene (B1212753) protons adjacent to double bonds, and the glyceride moiety. | oup.comoup.com |

| ¹³C-NMR | Resonances for the carboxyl carbon, olefinic carbons, and aliphatic carbons in the fatty acid chain and glycerol (B35011) backbone. | oup.comoup.com |

| 2D-COSY | Correlations between adjacent protons, confirming the sequence of methylene and methine groups in the fatty acid chain. | ebi.ac.ukresearchgate.net |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry, in addition to its use in chromatography, is a critical tool for structural identification based on the fragmentation patterns of molecules. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

The fragmentation patterns of this compound and its derivatives can provide information about the location of double bonds and functional groups. For example, derivatization techniques such as the formation of dimethyl disulfide (DMDS) adducts can be used to pinpoint the exact position of double bonds in the fatty acid chain through characteristic fragmentation in mass spectrometry.

Isotopic Labeling for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. chromatographyonline.com By replacing specific atoms in a compound with their heavier, stable isotopes (like deuterium (B1214612), ²H, or carbon-13, ¹³C), researchers can follow the labeled molecule through complex biochemical pathways. nih.govnih.gov This methodology is instrumental in elucidating the synthesis, conversion, and degradation of fatty acids, providing quantitative data on metabolic fluxes. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are then used to detect and quantify the isotope-labeled compounds and their metabolic products. nih.gov

Deuterium (²H or D) labeling is a common strategy in the study of fatty acid metabolism. isotope.com A deuterated version of (7Z,10Z,13Z)-Hexadecatrienoic acid, specifically (7Z,10Z,13Z)-7,10,13-Hexadecatrienoic-7,8,10,11,13,14-d₆ acid, is available for use in metabolic research. medchemexpress.eumedchemexpress.comglpbio.com This stable isotope-labeled compound acts as a tracer, allowing scientists to track its incorporation and transformation within cellular systems. medchemexpress.eu

A key application of deuterium labeling for this compound has been in confirming the products of its enzymatic oxygenation. In a study investigating the metabolism of this compound by plant lipoxygenases, researchers used deuterated this compound ([²H₆]16:3) to verify the structure of the resulting oxylipin. researchgate.net The recombinant maize 9-lipoxygenase was found to specifically convert the fatty acid into a (7S)-hydroperoxide. The identity of this novel product was substantiated through various analytical methods, including GC-MS and LC-MS/MS, which confirmed the presence of the deuterium label in the product molecule. researchgate.net This use of isotopic labeling provided definitive evidence for the specific enzymatic reaction occurring.

Interactive Data Table: Deuterium-Labeled this compound in Metabolic Tracing

| Labeled Compound | Enzyme Studied | Analytical Method | Key Finding | Reference |

| [²H₆]this compound | Recombinant maize 9-lipoxygenase | GC-MS, LC-MS/MS | Confirmed the enzymatic product as (7S)-hydroperoxy-10,13-hexadecadienoic acid. | researchgate.net |

Enzymatic Assays for Pathway Characterization

Enzymatic assays are fundamental for characterizing the biochemical pathways involving this compound. These in vitro experiments measure the activity and specificity of enzymes that synthesize or modify this fatty acid. researchgate.net By controlling reaction conditions and analyzing the products, researchers can determine the function of specific enzymes like lipoxygenases and desaturases. biorxiv.orgnih.gov

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, forming hydroperoxide derivatives. biocompare.com The metabolism of this compound through the lipoxygenase pathway is a key area of investigation. researchgate.net Lipoxygenase activity is typically measured by monitoring the formation of the conjugated diene system in the product, which absorbs light at 234 nm, using a spectrophotometer. frontiersin.org

Several studies have used in vitro assays to characterize the oxygenation of this compound by different plant lipoxygenases:

Maize 9-Lipoxygenase : A recombinant maize 9-lipoxygenase (ZmLOX) specifically converted this compound into (7S)-hydroperoxide. researchgate.net

Soybean Lipoxygenase 1 : This enzyme produced primarily (11S)-hydroperoxide (91%) and a small amount of racemic 14-hydroperoxide (6%). researchgate.net

Soybean Lipoxygenase 2 : In contrast to the specificity of other LOXs, this enzyme showed a lack of specificity, producing a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides. researchgate.net

Cucumber Lipoxygenase 3 : Recombinant CsLOX3 was also tested with (7Z,10Z,13Z)-hexadecatrienoic acid and was found to form ω3-hydro(pero)xy derivatives, specifically 14-hydroperoxy-7,10,12-hexadecatrienoic acid (14-HPHT). mdpi.com

These findings highlight how different lipoxygenases exhibit distinct regio- and stereospecificity towards this compound, leading to a variety of oxygenated products.

Interactive Data Table: Products of In Vitro Lipoxygenase Activity on this compound

| Lipoxygenase Source | Major Product(s) | Reference |

| Recombinant Maize 9-Lipoxygenase | (7S)-hydroperoxide | researchgate.net |

| Soybean Lipoxygenase 1 | (11S)-hydroperoxide (91%), racemic 14-hydroperoxide (6%) | researchgate.net |

| Recombinant Soybean Lipoxygenase 2 | Mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides | researchgate.net |

| Recombinant Cucumber Lipoxygenase 3 (CsLOX3) | 14-hydroperoxy-7,10,12-hexadecatrienoic acid (14-HPHT) | mdpi.com |

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. aocs.org The synthesis of the polyunsaturated this compound is dependent on the function of specific desaturases. Investigating these enzymes is crucial to understanding the "hexadecanoid pathway." csic.es

Research in the model liverwort Marchantia polymorpha has identified an orthologue of the Arabidopsis thaliana fatty acid desaturase 5 (AtFAD5). csic.esresearchgate.net This enzyme, MpFAD5, is required for the synthesis of an intermediate fatty acid, which is then further desaturated to produce this compound (HTA). csic.es Genetic studies showed that in Mpfad5 mutant plants, the entire hexadecanoid pathway is blocked, and levels of HTA are almost completely depleted. This demonstrates that MpFAD5 function is essential for HTA biosynthesis in this species. csic.esresearchgate.net

Similarly, in Arabidopsis, the FAD7 desaturase is known to be involved in the final desaturation step, converting hexadecadienoic acid (16:2) to hexadecatrienoic acid (16:3). nih.gov Mutants defective in the FAD7 gene show a significant reduction in the levels of 16:3 fatty acids in their plastids. nih.gov These studies, combining genetic analysis with fatty acid profiling, are essential for characterizing the function of desaturases in the production of this compound.

Evolutionary and Chemotaxonomic Significance of 7,10,13 Hexadecatrienoic Acid

Phylogenetic Distribution across Plant Lineages

The distribution of 7,10,13-hexadecatrienoic acid (16:3) is not uniform across the plant kingdom. Its occurrence is a key indicator of the dominant lipid synthesis pathway within a plant's chloroplasts. Plants can be broadly categorized as "16:3 plants" or "18:3 plants" based on the trienoic fatty acid composition in their photosynthetic tissues. aocs.org An analysis of 468 plant species from 141 families revealed that only about 12% of angiosperm species are classified as 16:3 plants. aocs.org

In higher plants (Cormophytes), two primary pathways contribute to the synthesis of glycerolipids: the "prokaryotic" pathway, located in the chloroplast, and the "eukaryotic" pathway, which involves the endoplasmic reticulum (ER). cabidigitallibrary.orgwebmate.me

The prokaryotic pathway, so-named because it resembles the process in cyanobacteria, assembles glycerolipids entirely within the plastid. webmate.me A key feature of this pathway is the use of palmitic acid (16:0) at the sn-2 position of the glycerol (B35011) backbone, which can be subsequently desaturated to form this compound (16:3). ulisboa.ptfrontiersin.org Therefore, the presence of significant amounts of 16:3, particularly in monogalactosyldiacylglycerol (B12364196) (MGDG), is a definitive marker for an active prokaryotic pathway. aocs.orgcabidigitallibrary.orgulisboa.pt

In contrast, the eukaryotic pathway synthesizes the lipid backbone in the ER, which is then imported into the chloroplast. This pathway characteristically uses 18-carbon fatty acids, leading to the predominance of α-linolenic acid (18:3). webmate.mefrontiersin.org

In "16:3 plants" like Arabidopsis and spinach, both pathways contribute significantly to the lipid composition of the chloroplasts. ulisboa.pt In "18:3 plants," the eukaryotic pathway is the primary source for chloroplast lipids. frontiersin.org The balance between cis-7,10,13-hexadecatrienoic acid and cis-9,12,15-octadecatrienoic acid directly reflects the relative contributions of these two biosynthetic routes. cabidigitallibrary.org

| Plant Group | Dominant Pathway | Key Fatty Acid Marker | Reference |

|---|---|---|---|

| "16:3 Plants" (e.g., Arabidopsis, Spinach) | Prokaryotic and Eukaryotic | This compound (16:3) | ulisboa.pt |

| "18:3 Plants" (e.g., Pea) | Eukaryotic | α-Linolenic acid (18:3) | frontiersin.org |

| Bryophytes (e.g., Marchantia polymorpha) | Prokaryotic (Hexadecanoid) | This compound (16:3) | researchgate.netcsic.es |

The distribution of 16:3 and 18:3 plants suggests a clear evolutionary trend. Data from extensive surveys indicate that the plastidial (prokaryotic) pathway for lipid synthesis was likely lost during the course of evolution. cabidigitallibrary.org In the case of dicotyledonous plants, evidence suggests that this loss occurred independently and at different rates among various lineages. cabidigitallibrary.org This evolutionary shift resulted in a greater reliance on the eukaryotic pathway for synthesizing chloroplastic lipids, leading to the absence of this compound in many advanced dicot species.

Correlation with Chloroplastic Lipid Biosynthesis Pathways in Cormophytes and Angiosperms

Conservation of Fatty Acid Desaturase Functions Across Species (e.g., Marchantia polymorpha)

The synthesis of this compound from palmitic acid is a multi-step process requiring a series of fatty acid desaturase (FAD) enzymes. csic.es The initial and critical step is catalyzed by a plastidial Δ7-desaturase. biorxiv.orgresearchgate.net In Arabidopsis thaliana, this enzyme is known as FAD5. biorxiv.orgresearchgate.net

Remarkably, the function of this key desaturase is highly conserved across vast evolutionary distances. A study on the liverwort Marchantia polymorpha, a bryophyte whose lineage diverged from vascular plants over 450 million years ago, identified an orthologue of the Arabidopsis FAD5 gene (MpFAD5). nih.gov Research demonstrated that MpFAD5 is required for the synthesis of 16:3 fatty acids in the liverwort, and its absence blocks the hexadecanoid pathway. researchgate.netnih.gov This functional conservation suggests that the FAD5-mediated desaturation step evolved in the common ancestor of all land plants and has been maintained in lineages that retained the plastidial pathway. biorxiv.org In both Arabidopsis and Marchantia, the hexadecanoid pathway, which begins with this compound, is a primary source for the biosynthesis of jasmonates, a class of crucial plant hormones. researchgate.netbiorxiv.org

Chemotaxonomic Marker in Plant Classification

The tight correlation between the presence of this compound and the activity of the prokaryotic lipid synthesis pathway makes this fatty acid a valuable chemotaxonomic marker. cabidigitallibrary.org The analysis of fatty acid profiles, specifically the ratio of 16:3 to 18:3 fatty acids, can be used to classify plants and infer evolutionary relationships. cabidigitallibrary.orgresearchgate.net

Future Research Directions and Unanswered Questions

Further Characterization of Enzymatic Mechanisms in Biosynthesis and Metabolism

The biosynthesis of 7,10,13-hexadecatrienoic acid in plants is known to occur through a "prokaryotic pathway" within chloroplasts, involving a series of desaturation steps. syntheselabor.de However, the specific desaturases and elongases involved, and the regulation of their expression and activity, warrant more detailed investigation. While it is understood that 16:0 is converted to 18:1, which is then desaturated to produce galactolipids containing 18:3 and 16:3, the precise enzymatic players and their kinetics are not fully elucidated. syntheselabor.de

On the metabolic front, the conversion of this compound into various oxylipins by lipoxygenases (LOX) is a critical area of study. researchgate.net Research has shown that different plant LOX enzymes exhibit varied specificity towards this fatty acid. For instance, recombinant maize 9-LOX specifically produces (7S)-hydroperoxide, while soybean lipoxygenase 1 yields primarily (11S)-hydroperoxide. researchgate.netebi.ac.uk In contrast, soybean lipoxygenase 2 shows a lack of specificity, generating a mixture of hydroperoxides. researchgate.netebi.ac.uk A comprehensive characterization of the full range of LOX and other enzymes, such as α-dioxygenases and divinyl ether synthases, that metabolize this compound in different plant species is needed. syntheselabor.de This includes identifying the enzymes, determining their substrate specificities, and understanding the factors that regulate their activity.

Comprehensive Understanding of Its Roles in Inter- and Intracellular Signaling

This compound and its derivatives, collectively known as hexadecanoids, are implicated in plant signaling pathways, particularly in defense responses. vulcanchem.com It serves as a precursor for the synthesis of dinor-12-oxo-phytodienoic acid (dinor-12-oxo-PDA), a jasmonic acid-like signaling molecule. syntheselabor.decaymanchem.com The biosynthesis of jasmonic acid and its precursors from both α-linolenic acid (18:3) and this compound (16:3) highlights a complex and potentially redundant signaling network. mdpi.com

Future research should aim to unravel the specific roles of 16:3-derived signals versus those originating from 18:3. It is crucial to determine if these signaling molecules have distinct or overlapping functions in mediating responses to various stresses, such as pathogen attack and wounding. syntheselabor.demdpi.com Investigating the downstream targets of these signaling molecules and how they integrate with other phytohormone signaling pathways will provide a more complete picture of their physiological significance. mdpi.com For instance, derivatives of this fatty acid have been shown to modulate NF-κB signaling in mammalian systems, suggesting potential cross-kingdom signaling roles or conserved mechanisms that merit further exploration. vulcanchem.com

Exploration of Novel Oxylipin Derivatives and Their Biological Activities

The metabolism of this compound gives rise to a diverse array of oxylipins. researchgate.net Known derivatives include various hydroperoxides, hydroxy derivatives (HHTs), and more complex molecules like dinor-12-oxo-PDA and 2,3-dinor-ω5(Z)-etherolenic acid. syntheselabor.deresearchgate.net The identification of a (7S)-hydroperoxide from the action of maize 9-lipoxygenase highlights the potential for discovering novel oxylipins with unique biological activities. researchgate.net

A systematic exploration for new oxylipin derivatives of this compound in a wider range of plant species and under different physiological conditions is warranted. Once identified, these novel compounds need to be structurally characterized and their biological activities assessed. This could reveal new signaling molecules, defense compounds, or molecules with other important physiological functions. For example, a structurally related monoglyceride has demonstrated anti-proliferative activity against breast cancer cells, suggesting that derivatives of this compound could have potential pharmacological applications.

Genetic Engineering Approaches for Modulating this compound Content in Plants

The presence and abundance of this compound vary significantly among plant species, with some being classified as "16:3 plants" and others as "18:3 plants". aocs.org This natural variation suggests that the genetic machinery for its synthesis can be manipulated. Genetic engineering offers a powerful tool to alter the fatty acid composition of plants, including the levels of this compound.

Future research could focus on identifying and cloning the key genes involved in the this compound biosynthetic pathway. Overexpression or suppression of these genes in model plants and crops could lead to tailored fatty acid profiles. For example, increasing the 16:3 content in certain crops could enhance their nutritional value or bolster their defense mechanisms. Conversely, reducing its content might be desirable in some applications. Studies have already shown success in modifying fatty acid profiles in plants like tobacco, Arabidopsis, and soybean by introducing desaturase genes. aocs.org Similar strategies could be applied to specifically target the this compound pathway. A recent study in potato demonstrated that genetic engineering to increase triacylglycerol accumulation also led to significantly increased levels of hexadecatrienoic acid in the monogalactosyldiacylglycerol (B12364196) of transgenic lines. frontiersin.org

Advanced Omics-Based Studies (e.g., Metabolomics, Lipidomics) for Systems-Level Understanding

To gain a holistic understanding of the roles of this compound, a systems-level approach using advanced omics technologies is essential. Metabolomics and lipidomics can provide a comprehensive snapshot of the metabolic state of an organism, revealing subtle changes in metabolite and lipid profiles in response to genetic or environmental perturbations. frontiersin.org

Applying these technologies to study plants with varying levels of this compound can help to identify correlations between its abundance and the levels of other metabolites and lipids. This can provide clues about its functions and the pathways it influences. For instance, a metabolomics study on the effects of Eucommia ulmoides leaves, which contain this compound, on milk quality demonstrated significant changes in the fatty acid profile and other metabolites. frontiersin.org Such studies can help to build comprehensive metabolic network models that incorporate this compound and its derivatives, leading to a more complete understanding of its role in the broader context of plant metabolism and physiology.

Q & A

Q. What is the structural characterization of 7,10,13-Hexadecatrienoic acid, and how is its methyl ester form identified in analytical studies?

- The compound (C₁₆H₂₆O₂; molecular weight 250.38) contains three cis-configured double bonds at positions 7, 10, and 13, confirmed via GC-MS and LC-MS fragmentation patterns . Its methyl ester derivative (this compound methyl ester) is characterized by a terminal methoxy group, aiding in chromatographic separation and structural validation using mass spectrometry .

Q. How is this compound classified within the ω-3 fatty acid family, and what are its implications for lipid nomenclature?

- Classified as 16:3ω-3 (n-3), it is a minor ω-3 polyunsaturated fatty acid (PUFA) with three double bonds. Its nomenclature follows the "Δ" system, indicating unsaturation at positions 7, 10, and 13, distinguishing it from other ω-3 precursors like α-linolenic acid (18:3ω-3) .

Q. What are the natural sources of this compound in ecological systems?

- It is found in freshwater fish (e.g., Oreochromis niloticus and Clarias gariepinus), microalgae (Chlorella stigmatophora), and plants like Lemna minor . Its occurrence varies taxonomically, with concentrations ranging from 2.44 ± 0.02 mg/g in fish to 4.51 ± 0.03 mg/g in microalgae .

Advanced Research Questions

Q. What analytical methods are optimal for quantifying this compound in complex lipid matrices?

- GC-MS with fatty acid methyl ester (FAME) derivatization is preferred for resolution of ω-3 PUFAs. For polar lipid fractions (e.g., monogalactosyl diacylglycerols), LC-MS/MS with reverse-phase columns provides superior sensitivity, as demonstrated in lipidomic studies of Coccomyxa sp. .

Q. How can lipid extraction protocols be optimized to minimize degradation of this compound during sample preparation?

- The Bligh-Dyer method (chloroform:methanol:water, 2:1:0.8 v/v) ensures rapid extraction (<10 minutes) and high recovery of labile PUFAs. Avoid prolonged exposure to oxygen or high temperatures, as autoxidation of trienoic acids can alter quantitative profiles .

Q. What role does this compound play in microalgal lipid metabolism, and how does it compare to other ω-3 fatty acids?

- In Chlorella stigmatophora, it constitutes ~23% of monogalactosyl diacylglycerol fatty acids, functioning as a membrane lipid stabilizer. Unlike docosahexaenoic acid (DHA), it is not a major ω-3 endpoint but may act as a precursor in truncated PUFA pathways .

Q. How do contradictory reports on the occurrence of this compound in aquatic species inform experimental design?

- Discrepancies (e.g., absence in Heterotis niloticus vs. presence in Clarias gariepinus) suggest species-specific biosynthesis or dietary uptake differences. Researchers should standardize sampling protocols (tissue type, seasonality) and validate findings via multiple analytical replicates .

Q. What experimental approaches are used to study the pharmacological activity of this compound derivatives?

- In vitro antiviral assays (e.g., anti-HSV-2) involve pre-treatment of host cells with purified lipid fractions, followed by viral challenge and quantification of viral load via plaque reduction assays. Synergistic effects with α-linolenic acid have been observed, requiring dose-response matrix designs .

Q. What computational tools are available to predict the physicochemical properties of this compound for drug delivery applications?

- Tools like ChemAxon or ACD/Labs calculate logP (~5.2), polar surface area (37.3 Ų), and hydrogen-bonding capacity, critical for lipid nanoparticle formulation. Molecular dynamics simulations further assess membrane permeability .

Methodological Considerations

- Data Interpretation : Cross-validate GC-MS and LC-MS results using reference standards (e.g., NIST databases) to resolve co-eluting peaks .

- Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed lipid concentration data, as seen in microalgal studies .

- Reproducibility : Document extraction solvents, column types, and ionization parameters to align with FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.